molecular formula C10H9N3O B1604917 Quinoline-2-carbohydrazide CAS No. 5382-44-5

Quinoline-2-carbohydrazide

Cat. No. B1604917
CAS RN: 5382-44-5
M. Wt: 187.2 g/mol
InChI Key: JTDPJYXDDYUJBS-UHFFFAOYSA-N
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Description

Quinoline-2-carbohydrazide (QCH) is a heterocyclic compound consisting of a quinoline ring with a carbonyl group attached to the 2-position. It is an important intermediate in the synthesis of many drugs, dyes, and other compounds. QCH is also used as a reagent in many scientific research applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Quinoline-2-carbohydrazide has been used in the synthesis of various biologically active compounds. For instance, it was reacted with aryl or alkyl isothiocyanates to produce quinoline thiosemicarbazides, which exhibited antimicrobial activity (Keshk et al., 2008).
  • Another study synthesized N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, demonstrating significant antimicrobial properties, suggesting potential for drug discovery (Bello et al., 2017).
  • Additionally, quinoline derivatives containing an azole nucleus were prepared from quinoline-2-carbohydrazide and showed moderate to good antimicrobial activity against various microorganisms (Özyanik et al., 2012).

Anticancer and Anti-inflammatory Properties

  • Quinoline-2-carbohydrazide derivatives have been evaluated for their anti-cancer and anti-inflammatory properties. For example, 2-phenylquinoline-4-carboxamide derivatives showed significant analgesic and anti-inflammatory activity (Khalifa et al., 2017).
  • Similarly, new complexes derived from quinoline derivatives were studied for in silico, in vitro, and docking applications, showing promising results in liver carcinoma cell inhibition (Ali et al., 2019).

Fluorescent Probes and Detection Applications

  • Quinoline-2-carbohydrazide derivatives have been used in the development of fluorescent probes. A notable example is a quinoline-based probe designed for the detection of Al3+ ions in living cells, plants, and zebrafish, demonstrating the compound's utility in biological imaging and environmental analysis (Lu et al., 2021).

Molecular Targets and Drug Discovery

  • Quinoline derivatives, including quinoline-2-carbohydrazide, have been identified as having molecular targets such as S100A9, offering insights into their action in treating autoimmune diseases (Björk et al., 2009).
  • Additionally, quinoline compounds, including those based on quinoline-2-carbohydrazide, have been extensively explored in cancer drug discovery, demonstrating a range of anticancer activities and mechanisms (Solomon & Lee, 2011).

properties

IUPAC Name

quinoline-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDPJYXDDYUJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289163
Record name Quinoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Quinoline-2-carbohydrazide

CAS RN

5382-44-5
Record name 2-Quinolinecarboxylic acid, hydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 59489
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5382-44-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-2-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl quinoline-2-carboxylate 3.2 (10.1 g, 0.054 mol) was dissolved in 50 mL of ethanol and hydrazine hydrate (8.1 g, 0.16 mol) was added. The mixture was heated to reflux for 1 h and cooled down to RT at which point a precipitate formed. The mixture was concentrated to approximately ⅓ of the volume and the precipitate was filtered off, washed with small volumes of ethanol to afford intermediate 2a solvated by ½ equivalent of ethanol. Yield 10 g (99%). 1HNMR (DMSO-d6): δ: 9.95 ppm (s, 1H), 8.55 (d, 1H), 8.1 ppm (d, 2H), 8.05 ppm (d, 1H), 8.85 ppm (t, 1H), 7.65 ppm (t, 1H), 4.6 ppm (s, 2H), 4.3 ppm (t, 0.5H), 4.4 ppm (q, 1H), 1.05 ppm (q, 1.5H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
EM Keshk, SI El-Desoky, MAA Hammouda… - … , Sulfur, and Silicon …, 2008 - Taylor & Francis
… Quinoline-2-carbohydrazide (3) was reacted with aryl or alkyl isothiocyanates to give the corresponding quinoline thiosemicarbazides (4a–e). Cyclization of the substituted …
Number of citations: 31 www.tandfonline.com
RS Gouhar, WSI Abou-Elmagd, MI El-Zahar… - Research on Chemical …, 2017 - Springer
Because of the well-known chemotherapeutic activity of pyrimidoquinolines, a new series of the title compounds were synthesized and biologically screened for their antimicrobial and …
Number of citations: 7 link.springer.com
F Zhou, H Wang, P Liu, Q Hu, Y Wang, C Liu… - Spectrochimica Acta Part …, 2018 - Elsevier
… A reversible Schiff's base fluorescence probe for Al 3+ , (3,5-dichloro-2- hydroxybenzylidene) quinoline-2-carbohydrazide (QC), based on quinoline derivative has been designed, …
Number of citations: 47 www.sciencedirect.com
M Özyanik, S Demirci, H Bektaş… - Turkish Journal of …, 2012 - journals.tubitak.gov.tr
… Quinoline-2-carbohydrazide (2). A solution of quinaldic acid (0.035 mol) in absolute ethanol was stirred under reflux in the presence of 2-3 drops of sulfuric acid for 10 h. After the …
Number of citations: 69 journals.tubitak.gov.tr
EA Al‐Taifi, MS Abbady… - Journal of Heterocyclic …, 2016 - Wiley Online Library
… When the above reaction was carried out under neat conditions, the 3-amino-5,6-dihydro-4-(2′-thienyl)-benzo[h]thieno [2,3-b]quinoline-2-carbohydrazide (9) was obtained. Reaction of …
Number of citations: 6 onlinelibrary.wiley.com
SR Patel, R Gangwal, AT Sangamwar, R Jain - European journal of …, 2014 - Elsevier
… We have earlier identified 4-(adamantan-1-yl)quinoline-2-carbohydrazide (2, Scheme 1) as … derivatives of 4-(adamantan-1-yl)quinoline-2-carbohydrazide (2), and herein, we report their …
Number of citations: 62 www.sciencedirect.com
R Purkait, C Sinha - J. Indian Chem. Soc, 2017 - researchgate.net
… In this work, we have designed and synthesized a hydrazide based imidazole derivative, (E)-N-((1H-imidazol-2yl)methylene)quinoline-2-carbohydrazide for the selective and sensitive …
Number of citations: 2 www.researchgate.net
EA Al-Taifi, MS Abbady, EA Bakhiteb - 2015 - researchgate.net
… the 3-amino-5,6-dihydro-4-(2′-thienyl)-benzo[h]thieno [2, 3-b]quinoline-2-carbohydrazide (9) was obtained. Reaction of acid hydrazide 8 with phenyl iso-thiocyanate by refluxing in …
Number of citations: 0 www.researchgate.net
J Sun, Z Liu, Y Wang, S Xiao, M Pei, X Zhao, G Zhang - RSC advances, 2015 - pubs.rsc.org
… Synthesis of compound imidazo[1,2-a]quinoline-2-carbohydrazide (L1). Compound L (ethyl imidazo[1,2-a]quinoline-2-carboxylate) was synthesized following a series of previously …
Number of citations: 33 pubs.rsc.org
M Noori, M Rastak, M Halimi, MK Ghomi… - Bioorganic …, 2022 - Elsevier
… with ethyl 2-bromoacetate 4 to give ethyl thieno[2,3-b]quinoline-2-carboxylate 5 which after reaction with hydrazine 6 in ethanol produced thieno[2,3-b]quinoline-2-carbohydrazide 7. …
Number of citations: 13 www.sciencedirect.com

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